molecular formula C15H10BrClN2 B1395117 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline CAS No. 405933-97-3

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Cat. No.: B1395117
CAS No.: 405933-97-3
M. Wt: 333.61 g/mol
InChI Key: NOBRZGSZPQCQEU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting with 4-bromoaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization with appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Common reagents used in these processes include bromine, chlorine, and various organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline can undergo several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromophenyl and chloro groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-4-chloroquinazoline: Lacks the methyl group at the 6-position.

    2-(4-Chlorophenyl)-4-chloro-6-methylquinazoline: Has a chlorine atom instead of a bromine atom at the 2-position.

    2-(4-Bromophenyl)-4-methylquinazoline: Lacks the chlorine atom at the 4-position.

Uniqueness

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methyl group, provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRZGSZPQCQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695911
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-97-3
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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